Lipophilicity Shift: 7-Chloro Derivative Exhibits a +0.70 LogP Increase Over the Unsubstituted 2H-Spiro[1-benzofuran-3,4'-piperidine] Scaffold
The 7-chloro substitution on the benzofuran ring of 2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride produces a computable LogP increase of approximately +0.70 units compared to the unsubstituted parent scaffold. Specifically, the target compound (CAS 2251053-78-6) has a computed LogP of 2.7754 , while the unsubstituted analog 2H-spiro[1-benzofuran-3,4'-piperidine] (CAS 171-77-7, free base) has a computed LogP of 2.08 . This difference is substantial within the context of Lipinski's Rule of Five (where optimal LogP ≤5) and indicates the 7-chloro derivative will exhibit measurably higher membrane permeability and altered solubility relative to the unsubstituted scaffold—both critical parameters for in vitro assay design and lead optimization [1]. The topological polar surface area (TPSA) remains essentially unchanged (21.26 Ų for both scaffolds ), confirming that the chlorine atom selectively modulates lipophilicity without altering hydrogen-bonding capacity.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.7754 (7-chloro derivative; CAS 2251053-78-6) |
| Comparator Or Baseline | LogP = 2.08 (unsubstituted 2H-spiro[1-benzofuran-3,4'-piperidine]; CAS 171-77-7) |
| Quantified Difference | ΔLogP = +0.6954 (approximately +0.70) |
| Conditions | Computed values from vendor-supplied cheminformatics data; LogP based on standard octanol-water partition algorithms |
Why This Matters
A ΔLogP of +0.70 is pharmacokinetically significant, predictably altering membrane permeability by approximately 3–5 fold, which directly influences compound behavior in cell-based assays, ADME screening, and CNS penetration potential.
- [1] Lipinski, C.A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. View Source
